
3-(4-Methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole is a chemical compound that has gained a lot of attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Organic Light-Emitting Diodes (OLEDs)
Research has explored oxadiazole-containing compounds like 3-(4-Methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole for their potential application in OLEDs. These compounds are investigated for their role as hole-blocking materials to enhance device performance. The study demonstrates the synthesis and structural analysis of bis(1,3,4-oxadiazole) systems and their application in fabricating more efficient light-emitting diodes (Wang et al., 2001).
Antimicrobial and Antifungal Properties
Oxadiazoles exhibit significant antimicrobial and antifungal activities, making them valuable in pharmaceuticals and agrochemical products. A study reported the synthesis of novel coumarins featuring 1,2,4-oxadiazole and their high yields via one-pot condensation. These compounds were evaluated for their antibacterial and antifungal activities, showing promising results (Krishna et al., 2015).
Corrosion Inhibition
The compound has also been studied for its role in corrosion inhibition, particularly for mild steel in sulfuric acid media. The research demonstrates that oxadiazole derivatives are excellent corrosion inhibitors, offering a high efficiency rate. This application is crucial for extending the life and maintaining the integrity of metal structures in corrosive environments (Bouklah et al., 2006).
Anticancer Activity
Several studies have synthesized oxadiazole derivatives and evaluated their anticancer activity against human cancer cell lines. These compounds exhibit moderate to good activity, highlighting the potential of oxadiazole derivatives in developing new anticancer therapies. The research emphasizes the importance of the structural characterization and biological evaluation of these compounds (Yakantham et al., 2019).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of oxadiazole derivatives with biological targets. This research aids in the design of compounds with potential antibacterial, antitubercular, antioxidant, analgesic, and anti-inflammatory actions. Computational evaluations provide insights into the inhibitory mechanisms and efficacy of these compounds, facilitating the development of targeted therapies (Faheem, 2018).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-19-11-5-3-9(4-6-11)12-17-13(21-18-12)10-7-15-14(20-2)16-8-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEQAPPHYVSKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(N=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

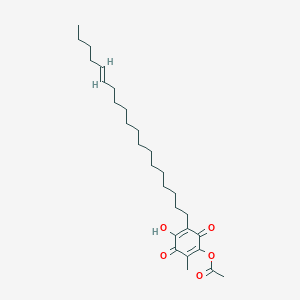
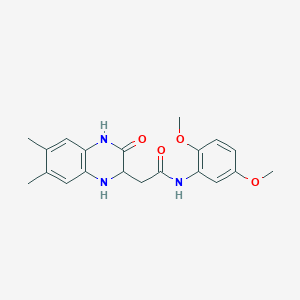

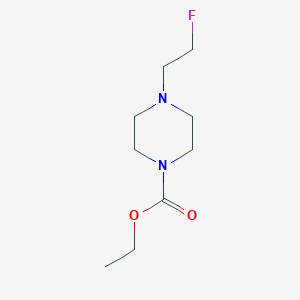
![2-((3-methylenepiperidin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B2501066.png)
![2-Pyridinamine,5-chloro-n-[(4-fluorophenyl)methyl]-](/img/structure/B2501068.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2501069.png)
![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B2501071.png)
![N-[(4-Methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]but-2-ynamide](/img/structure/B2501073.png)
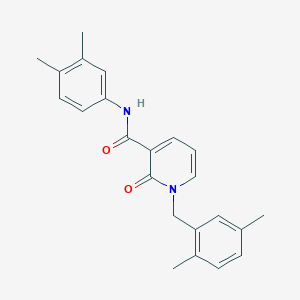
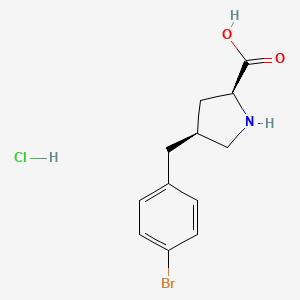

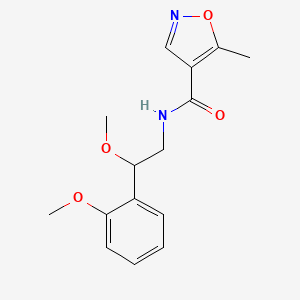
![2-[(4-methylphenyl)sulfonylamino]-N-[4-[[4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2501080.png)